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Compound of Interest

Compound Name: 3-Fluoro-5-nitrotoluene

Cat. No.: B1316701

Introduction

3-Fluoro-5-nitrotoluene is a substituted aromatic compound of interest in various chemical
research and development sectors, including pharmaceuticals and materials science. Its
specific substitution pattern—a fluorine atom and a nitro group meta to a methyl group—gives
rise to a unique electronic and structural profile. This guide provides a detailed overview of the
expected spectroscopic characteristics of 3-Fluoro-5-nitrotoluene, including Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited
availability of public experimental data for this specific isomer, this document presents
predicted data based on established principles of spectroscopy and data from analogous
compounds. It also outlines general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Fluoro-5-
nitrotoluene. These predictions are based on the analysis of its chemical structure and
comparison with data from similar fluorinated and nitrated aromatic compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 3-Fluoro-5-nitrotoluene
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
~25-2.6 Singlet (s) N/A Methyl protons (-CHs)
26.78 Doublet of triplets (dt) J(H-F) = 8-10 Hz, J(H-  Aromatic proton ortho
R or Multiplet (m) H) = 2-3 Hz to nitro group
14-76 Doublet of triplets (dt) J(H-F) = 8-10 Hz, J(H-  Aromatic proton ortho
o or Multiplet (m) H) = 2-3 Hz to fluorine
] ) Aromatic proton
Triplet (t) or Multiplet )
~7.2-7.4 J(H-H) = 2-3 Hz between fluorine and

(m)

nitro group

Table 2: Predicted 13C NMR Spectroscopic Data for 3-Fluoro-5-nitrotoluene

Chemical Shift (6, ppm)

Coupling Constant (J, Hz)

Assignment

~20- 22 N/A Methyl carbon (-CHs)
Carbon attached to Fluorine
~115-120 1J(C-F) = 240-260 Hz
(C-F)
~120 - 125 2J(C-F) = 20-25 Hz Carbon ortho to Fluorine
~130- 135 3J(C-F) =5-10 Hz Carbon meta to Fluorine
Carbon attached to Methyl
~140 - 145 N/A
group
Carbon attached to Nitro group
~148 - 152 N/A
(C-NO2)
~160 - 165 N/A Aromatic carbons

Table 3: Predicted Infrared (IR) Spectroscopy Data for 3-Fluoro-5-nitrotoluene
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Wavenumber (cm~?) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2980 - 2850 Medium Methyl C-H stretch

1530 - 1500 Strong Asymmetric NOz2 stretch[1][2]
1355 - 1335 Strong Symmetric NOz2 stretch[1][2]
1600, 1475 Medium-Strong Aromatic C=C bending

1280 - 1200 Strong C-F stretch

) Aromatic C-H out-of-plane
900 - 690 Medium-Strong )
bending

Table 4: Predicted Mass Spectrometry (MS) Data for 3-Fluoro-5-nitrotoluene

m/z Relative Intensity Assignment
155 High Molecular ion [M]*
139 Medium [M-O]*

125 Medium [M - NOJ*

109 High [M - NO2]*+

96 Medium [M - NOz2 - CHs]*
77 Medium [CeHs]*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization for specific instrumentation and sample
characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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o Sample Preparation: Dissolve 5-10 mg of 3-Fluoro-5-nitrotoluene in approximately 0.6-0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent depends on the
solubility of the compound and the desired chemical shift referencing. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

* 'H NMR Spectroscopy:
o Instrument: A 400 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on sample concentration.

Spectral width: 0-12 ppm.

e 13C NMR Spectroscopy:

o Instrument: A 100 MHz or higher field NMR spectrometer.

o Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024-4096, due to the low natural abundance of 13C.

Spectral width: 0-200 ppm.

2. Infrared (IR) Spectroscopy
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Sample Preparation:

o Solid Phase (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent
pellet using a hydraulic press.

o Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorption
in the regions of interest (e.g., CCls, CS2). Use a liquid cell with appropriate window
material (e.g., NaCl, KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

o

Spectral range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

Number of scans: 16-32.

[¢]

[e]

A background spectrum of the pure KBr pellet or the solvent should be recorded and
subtracted from the sample spectrum.

. Mass Spectrometry (MS)
Sample Introduction:

o Direct Infusion: For pure compounds, dissolve a small amount in a suitable volatile solvent
(e.g., methanol, acetonitrile) and infuse directly into the ion source.

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, dissolve the
sample in a volatile solvent and inject it onto a GC column for separation before
introduction into the mass spectrometer.

lonization Method:

o Electron lonization (EI): This is a common technique for generating fragment ions and
providing structural information.[3] The electron energy is typically set to 70 eV.
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o Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.
e Parameters:
o Mass range: Scan from m/z 40 to 300.

o lon source temperature: 200-250 °C.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or
uncharacterized compound like 3-Fluoro-5-nitrotoluene.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Req

uest Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Structural Characterization of 3-
Fluoro-5-nitrotoluene: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316701#spectroscopic-data-nmr-ir-ms-for-3-fluoro-
5-nitrotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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